molecular formula C8H7ClO2S B8479357 (3-Chloro-5-mercaptophenyl)acetic acid

(3-Chloro-5-mercaptophenyl)acetic acid

Cat. No. B8479357
M. Wt: 202.66 g/mol
InChI Key: CDFVMBAXSMAJEB-UHFFFAOYSA-N
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Patent
US08148572B2

Procedure details

The subtitle compound was prepared as described in example 58 steps (i) to (iii) but instead using the product from example 18 step (iv).
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C(OC2C=C(CC(O)=O)C=C(C(F)(F)F)C=2)=NC=C([S:8](C2C=CC=CC=2)(=O)=O)C=1.[Cl:32][C:33]1[CH:34]=[C:35]([CH2:40][C:41]([OH:43])=[O:42])[CH:36]=[C:37](O)[CH:38]=1>>[Cl:32][C:33]1[CH:34]=[C:35]([CH2:40][C:41]([OH:43])=[O:42])[CH:36]=[C:37]([SH:8])[CH:38]=1

Inputs

Step One
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NC=C(C1)S(=O)(=O)C1=CC=CC=C1)OC=1C=C(C=C(C1)C(F)(F)F)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)S)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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